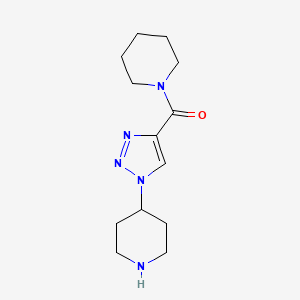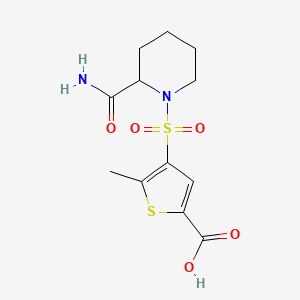
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide, commonly known as IMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPA is a small molecule inhibitor that targets the enzyme inositol monophosphatase (IMPase).
Mechanism of Action
IMPA targets the enzyme inositol monophosphatase (2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide), which is involved in the phosphatidylinositol (PI) signaling pathway. The PI signaling pathway is important for various cellular processes, including cell proliferation, differentiation, and apoptosis. IMPA inhibits 2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide, which leads to a decrease in the levels of inositol monophosphate (IMP) and an increase in the levels of inositol, which is an important signaling molecule.
Biochemical and Physiological Effects:
IMPA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of inositol in the brain, which has neuroprotective effects. IMPA has also been shown to increase the levels of inositol in cancer cells, which leads to the inhibition of cell growth. Additionally, IMPA has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
IMPA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high specificity for 2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide. However, IMPA also has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, IMPA can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on IMPA. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of IMPA and its potential off-target effects.
Synthesis Methods
IMPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-methyl-3-pyridinecarboxylic acid with 1H-indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield IMPA. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
IMPA has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of bipolar disorder, schizophrenia, and Alzheimer's disease. IMPA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-7-17-10-15(11)19-16(20)8-12-9-18-14-5-3-2-4-13(12)14/h2-7,9-10,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFNLASXQHRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)



![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)
![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)

![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)